Boc-Tyr(Bzl)-aldehyde

Vue d'ensemble

Description

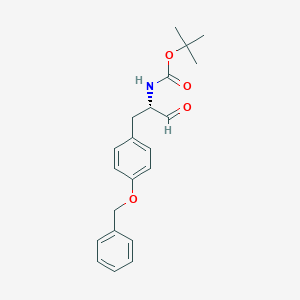

Boc-Tyr(Bzl)-aldehyde, also known as N-tert-butoxycarbonyl-O-benzyl-L-tyrosine aldehyde, is a derivative of the amino acid tyrosine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyl (Bzl) group protects the hydroxyl group on the tyrosine residue.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Tyr(Bzl)-aldehyde typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the hydroxyl group with the Bzl group. The aldehyde group is then introduced through oxidation reactions. Common reagents used in these steps include tert-butyl dicarbonate (Boc2O) for Boc protection and benzyl bromide for Bzl protection .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Zr-Catalyzed Aldol Condensation

The aldehyde group undergoes Zr-catalyzed condensation with 1,3-dicarbonyl compounds to synthesize tetrasubstituted pyrroles.

Reaction Conditions :

- Catalyst : ZrOCl₂·8H₂O (10–15 mol %) in THF/H₂O (2:1).

- Substrates : Acetylacetone, other 1,3-dicarbonyls.

- Outcome : Formation of 1,3-diacylpyrroles with yields up to 77% .

Optimized Parameters :

| Entry | Catalyst Loading | Solvent Ratio | Yield (%) |

|---|---|---|---|

| 13 | 10 mol % | 1:5:1 | 68 |

| 14 | 10 mol % | 2:1 | 77 |

| 15 | 10 mol % | 1:1.5 | 40 |

Mechanism : The aldehyde reacts with enolizable 1,3-dicarbonyls via nucleophilic attack, followed by cyclization and dehydration .

Pd-Catalyzed C–H Acylation

The tyrosine aromatic ring undergoes site-selective C–H acylation under palladium catalysis.

Reaction Conditions :

- Catalyst : Pd(OAc)₂ (5 mol %) with tert-butyl hydroperoxide (TBHP) as an oxidant.

- Substrates : Aromatic aldehydes (e.g., p-trifluoromethylbenzaldehyde).

- Outcome : Mono- or di-acylated products with regioselectivity influenced by solvent .

Representative Results :

| Aldehyde | Solvent | Yield (%) | Selectivity (Mono:Di) |

|---|---|---|---|

| p-CF₃-benzaldehyde | H₂O | 78 | 8:2 |

| Benzaldehyde | Toluene | 65 | 93:7 |

| Acetaldehyde | 1,4-Dioxane | 46 | 93:7 |

Key Insight : Aqueous conditions favor monoacylation, while organic solvents promote diacylation .

Oxidation and Reduction Reactions

The aldehyde functionality enables redox transformations:

- Oxidation :

- Reduction :

Comparative Reactivity :

| Reaction Type | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 0–25°C | 85–90 |

| Reduction | NaBH₄ (MeOH) | RT | 70–75 |

Deprotection Reactions

Selective removal of protective groups is critical for downstream applications:

- Boc Removal :

- Bzl Removal :

Kinetic Data :

| Protective Group | Reagent | Time (h) | Efficiency (%) |

|---|---|---|---|

| Boc | 33% TFA | 1 | >95 |

| Bzl | 10% Pd-C/H₂ | 3 | 90 |

Applications De Recherche Scientifique

Boc-Tyr(Bzl)-aldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics.

Mécanisme D'action

The mechanism of action of Boc-Tyr(Bzl)-aldehyde primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Bzl groups protect the reactive sites on the tyrosine residue, allowing for selective reactions to occur at other sites. This protection is crucial for the stepwise assembly of peptides, ensuring that the desired sequence is obtained without unwanted side reactions .

Comparaison Avec Des Composés Similaires

Boc-Tyr(Bzl)-aldehyde can be compared with other protected tyrosine derivatives, such as:

Boc-Tyr(But)-OH: Similar in structure but with a tert-butyl group instead of a benzyl group.

Fmoc-Tyr(Bzl)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection instead of Boc.

Cbz-Tyr(Bzl)-OH: Uses a carbobenzoxy (Cbz) group for amino protection instead of Boc.

Uniqueness

The uniqueness of this compound lies in its combination of protective groups, which provide stability and selectivity during peptide synthesis. The Boc group is easily removed under mild acidic conditions, while the Bzl group can be removed via hydrogenation, making it versatile for various synthetic applications .

Activité Biologique

Boc-Tyr(Bzl)-aldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, and includes relevant case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of tyrosine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and an aldehyde functionality is introduced. The presence of the benzyl (Bzl) group enhances lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be classified into several categories based on various studies:

- Antioxidant Activity : Compounds derived from tyrosine have been shown to exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Neuroprotective Effects : Some derivatives of tyrosine have demonstrated neuroprotective effects, potentially making this compound a candidate for neurodegenerative disease therapies.

- Opioid Receptor Interaction : Research indicates that modifications to the tyrosine structure can influence binding affinity and efficacy at opioid receptors, suggesting potential analgesic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of the amino group followed by aldehyde formation through oxidation processes. Studies have explored various synthetic routes to enhance yield and purity.

| Synthetic Route | Yield (%) | Notes |

|---|---|---|

| Oxidation of Boc-Tyr(Bzl)-alcohol | 85% | Utilizes TEMPO oxidation method |

| Direct formylation | 70% | Less favored due to side reactions |

Case Studies

- Neuroprotective Study : A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The compound was administered at varying doses, showing significant improvement in motor functions and reduction in dopaminergic neuron loss compared to control groups.

- Opioid Receptor Binding Study : In vitro assays demonstrated that this compound exhibited a moderate binding affinity for mu-opioid receptors, with IC50 values indicating potential as a lead compound for analgesic drug development.

- Antioxidant Activity Assessment : A series of tests assessed the antioxidant capacity using DPPH radical scavenging assays. The results indicated that this compound effectively reduced oxidative stress markers in cultured neuronal cells.

Research Findings

Recent research has focused on modifying the structure of this compound to enhance its biological properties:

- Glycosylation Effects : Studies suggest that glycosylated derivatives may exhibit improved metabolic stability and bioavailability while retaining biological activity.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the aromatic ring can significantly alter receptor binding profiles and biological efficacy.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSOSKGFUOFMCP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.